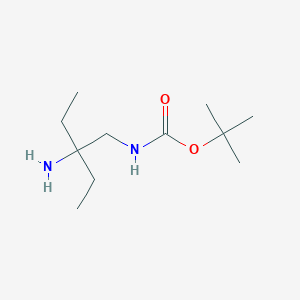

tert-butyl N-(2-amino-2-ethylbutyl)carbamate

Description

tert-butyl N-(2-amino-2-ethylbutyl)carbamate is a carbamate-protected secondary amine featuring a tert-butyloxycarbonyl (Boc) group and a branched alkyl chain with two ethyl substituents on the amino-bearing carbon. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where the Boc group acts as a temporary protective group for amines during multi-step reactions. Its steric bulk and hydrolytic stability under basic conditions make it advantageous for controlled deprotection . However, commercial availability of this specific compound has been discontinued, as noted in supplier catalogs .

Structural characterization of analogous Boc-protected amines is often performed via NMR, X-ray crystallography (e.g., ), and mass spectrometry. For instance, the related compound (E)-tert-butyl (2-((3,5-di-tert-butyl-2-hydroxybenzylidene)amino)ethyl)carbamate was confirmed by single-crystal X-ray analysis, revealing intermolecular N–H···O hydrogen bonds stabilizing its solid-state structure .

Propriétés

IUPAC Name |

tert-butyl N-(2-amino-2-ethylbutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2O2/c1-6-11(12,7-2)8-13-9(14)15-10(3,4)5/h6-8,12H2,1-5H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTFJSWJQZQVKSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(CNC(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

tert-butyl N-(2-amino-2-ethylbutyl)carbamate , also known by its CAS number 1132-61-2, is an organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound is primarily recognized for its role as a building block in peptide synthesis and its use as an organic buffer in biological and biochemical applications. The following sections delve into its synthesis, biological activity, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 2-amino-2-ethylbutanol. The process can be optimized through various conditions to enhance yield and purity, often employing solvents like dichloromethane (DCM) and the use of coupling reagents such as HBTU (1-Hydroxybenzotriazole) for peptide coupling reactions .

Synthesis Route

| Step | Reagents | Conditions |

|---|---|---|

| 1 | tert-butyl carbamate + 2-amino-2-ethylbutanol | DCM, room temperature |

| 2 | Coupling agent (e.g., HBTU) | Stirring overnight |

The biological activity of this compound is primarily attributed to its ability to act as a substrate for various enzymes involved in peptide synthesis. It has been shown to exhibit significant antibacterial properties against certain strains of bacteria. For instance, studies have indicated that derivatives of this compound can inhibit proteases such as LepB in E. coli, leading to enhanced antibacterial activity .

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound on human liver cell lines (HepG2). Results indicated that while some derivatives exhibited cytotoxicity, the levels were significantly lower than those observed with traditional antibiotics, suggesting a favorable safety profile .

Case Studies

- Antibacterial Activity : A study demonstrated that certain oligopeptides linked to this compound showed enhanced inhibition of bacterial growth at concentrations ranging from 8 to 32 mg/mL against hypersensitive E. coli strains .

- Cytotoxicity Assessment : In a hemolysis assay, compounds derived from this carbamate were tested on human red blood cells, showing hemolytic activity below 1%, which indicates a low risk of hemolysis at therapeutic concentrations .

Comparative Analysis

Recent literature highlights the comparative efficacy of various derivatives derived from this compound:

| Compound | IC50 (mM) | Cytotoxicity (mM) | Notes |

|---|---|---|---|

| SA-linked peptides | 0.056 - 0.071 | ~0.58 | More potent than SIA-linked peptides |

| SIA-linked peptides | 0.133 - 1.11 | ~2.97 | Less cytotoxic than SA analogs |

These findings suggest that modifications to the basic structure of this compound can lead to significant variations in biological activity and safety profiles.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between tert-butyl N-(2-amino-2-ethylbutyl)carbamate and related Boc-protected amines:

Structural and Functional Divergence

- Reactivity : The azide-functionalized analog () enables click chemistry applications, a feature absent in the ethylbutyl derivative .

- Biological Activity : Schiff base derivatives () demonstrate metal-coordination capabilities, making them suitable for catalytic or antimicrobial studies, whereas benzimidazolone derivatives () are prioritized for enzyme inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.